Cas no 1808424-67-0 (6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide)
![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1808424-67-0x500.png)
6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Z1939565202
- 6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide
- EN300-26592158
- AKOS033680087
- 1808424-67-0
-
- Inchi: 1S/C13H11BrFN3O2/c1-20-11-6-8(4-5-16-11)7-17-13(19)12-9(15)2-3-10(14)18-12/h2-6H,7H2,1H3,(H,17,19)
- InChI Key: LEEDRKVRNRINMQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(NCC2C=CN=C(C=2)OC)=O)=N1)F
Computed Properties
- Exact Mass: 339.00187g/mol
- Monoisotopic Mass: 339.00187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.1Ų
- XLogP3: 2.3
6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592158-0.05g |
6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide |
1808424-67-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on 6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide
Comprehensive Overview of 6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide (CAS No. 1808424-67-0)
6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide (CAS No. 1808424-67-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine-carboxamide derivative combines a brominated and fluorinated pyridine core with a methoxypyridylmethyl substituent, making it a valuable intermediate for drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, with studies suggesting applications in targeted therapies.
The compound's molecular structure features strategic halogen placements (6-bromo and 3-fluoro groups) that enhance its binding affinity to biological targets. Recent literature highlights its role in developing next-generation small molecule therapeutics, especially in oncology and inflammation research. Its CAS number 1808424-67-0 serves as a critical identifier in chemical databases, facilitating patent searches and regulatory compliance.
From a synthetic chemistry perspective, 6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide exemplifies modern heterocyclic compound design. The methoxypyridine moiety contributes to improved solubility profiles, while the halogenated pyridine core offers versatile sites for further functionalization. These characteristics align with current trends in fragment-based drug discovery, where researchers prioritize modular compounds with multiple modification points.
Analytical studies of CAS 1808424-67-0 reveal excellent stability under standard laboratory conditions, with HPLC purity typically exceeding 98%. This makes it suitable for high-throughput screening applications. The compound's structure-activity relationship (SAR) data is increasingly referenced in medicinal chemistry publications, particularly regarding selective enzyme inhibition strategies.
In material science applications, derivatives of 6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide have shown promise as organic electronic materials. The conjugated system formed by its pyridine rings enables interesting photophysical properties, with potential uses in OLED technology and molecular sensors. Researchers are investigating its electron transport characteristics for next-generation flexible electronics.
The compound's synthetic route typically involves sequential halogenation and amidation steps, with recent optimizations focusing on green chemistry principles. Process chemists have developed more efficient coupling methods for attaching the methoxypyridylmethyl group, reducing waste generation. These advancements support the growing demand for sustainable pharmaceutical intermediates in the chemical industry.
Patent analysis reveals increasing references to CAS 1808424-67-0 in applications related to neurodegenerative disease treatments and metabolic disorder therapies. Its ability to cross the blood-brain barrier while maintaining structural stability makes it particularly valuable for CNS drug development. Several preclinical studies demonstrate its utility as a lead compound for various therapeutic targets.
Quality control protocols for 6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide emphasize rigorous spectroscopic characterization, including NMR, MS, and elemental analysis. The compound's well-defined crystalline properties facilitate X-ray diffraction studies, providing valuable data for computational chemistry models. These features position it as an excellent reference standard for structure-based drug design platforms.
Emerging research explores the compound's potential in proteolysis targeting chimera (PROTAC) development, where its dual-functional groups enable simultaneous target binding and E3 ligase recruitment. This application capitalizes on the growing interest in targeted protein degradation technologies, representing a paradigm shift in therapeutic approaches.
From a commercial perspective, CAS 1808424-67-0 is increasingly available through specialty chemical suppliers catering to drug discovery laboratories. Its pricing reflects the complex synthesis and purification requirements, with current market trends showing steady demand from biotech startups and academic research institutions. Proper storage recommendations typically suggest anhydrous conditions at controlled temperatures to maintain stability.
The environmental profile of 6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide has been evaluated through computational toxicology models, showing favorable biodegradability predictions compared to similar halogenated compounds. These findings support its inclusion in green chemistry initiatives within pharmaceutical development programs.
Future research directions for this compound likely include expanded structure-activity relationship studies and exploration of novel bioconjugation techniques. Its versatile chemistry makes it suitable for developing theranostic agents that combine therapeutic and diagnostic capabilities - a rapidly growing area in precision medicine applications.
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